Sulfo-EGS

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- High efficiency and effectiveness: Sulfo-EGS demonstrates exceptional efficiency in forming stable crosslinks between molecules, making it a valuable tool for various research purposes.

- Excellent water solubility: The high water solubility of Sulfo-EGS allows for easy handling and preparation in aqueous solutions, which are commonly used in biological experiments.

- Stability under various conditions: Sulfo-EGS maintains its stability across a range of pH and temperature conditions, ensuring reliable results in diverse experimental settings.

Here are some specific scientific research applications of Sulfo-EGS:

Protein Labeling and Crosslinking

- Studying protein interactions: Sulfo-EGS is extensively used to crosslink proteins, allowing researchers to investigate how proteins interact with each other. This information is crucial for understanding various cellular processes and designing new drugs. [Source: Pierce, Thermo Scientific. Sulfo-EGS [ethylene glycol bis(sulfosuccinimidyl succinate)], ]

- Protein structure analysis: By crosslinking proteins with known structures, Sulfo-EGS can help researchers infer the structures of unknown proteins. This approach provides valuable insights into protein function and potential therapeutic targets.

Chemical Biology Research

Sulfo-EGS serves as a versatile tool in chemical biology research, which investigates the interface of chemistry and biology. It can be employed in various applications, such as:

- Studying cellular processes: Sulfo-EGS can be used to crosslink molecules within cells, helping researchers understand the complex interplay between different cellular components and their roles in various biological processes.

- Investigating molecular mechanisms: By selectively crosslinking specific molecules, Sulfo-EGS can aid in elucidating the mechanisms underlying various cellular functions and signaling pathways.

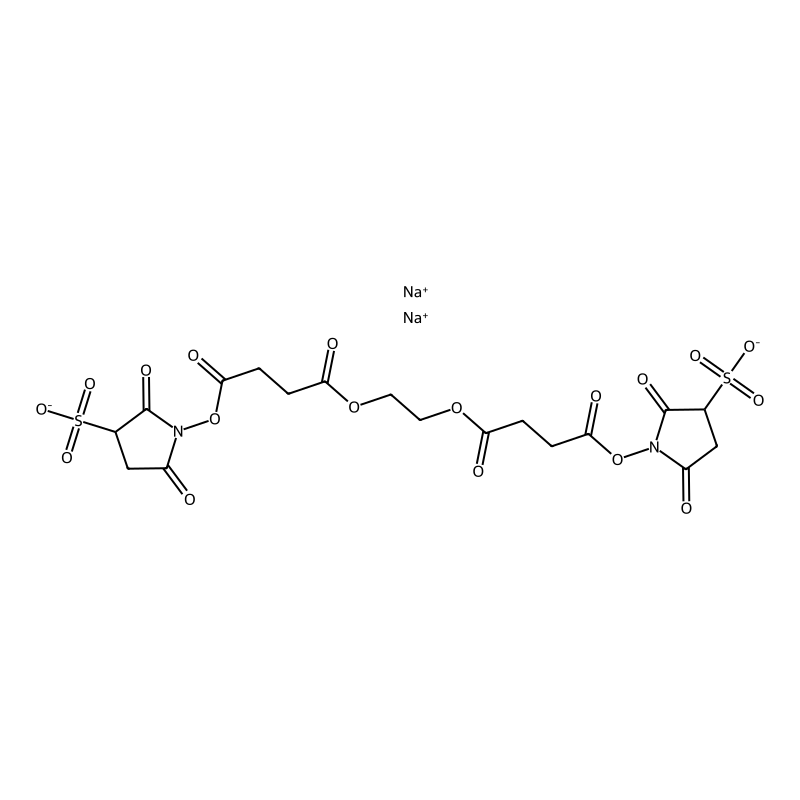

Sulfo-EGS, or ethylene glycol bis(sulfosuccinimidyl succinate), is a water-soluble crosslinking reagent used extensively in biochemical research. It features a structure that includes two sulfosuccinimidyl ester groups, which are reactive towards primary amines, facilitating the formation of stable covalent bonds between biomolecules. This property makes Sulfo-EGS particularly valuable for creating crosslinked protein complexes and studying protein interactions.

Sulfo-EGS primarily undergoes reactions with primary amines to form stable amide bonds. The reaction mechanism involves the nucleophilic attack of the amine on the sulfosuccinimidyl ester, leading to the release of a sulfo-NHS (N-hydroxysuccinimide) moiety. The hydrolysis of the NHS ester can also occur, especially in dilute solutions or at higher pH levels, which may compete with the desired crosslinking reaction .

The general reaction can be summarized as follows:

- Formation of Amide Bond:

- Hydrolysis Reaction:

Sulfo-EGS is utilized in various biological applications, particularly in studies involving protein interactions and structural biology. Its ability to crosslink proteins enables researchers to stabilize transient interactions and analyze complex formations. Additionally, it has been shown to facilitate cell membrane permeability for certain biomolecules, allowing for intracellular studies .

The synthesis of Sulfo-EGS typically involves the reaction of ethylene glycol with succinic anhydride to form the bis(succinimidyl) derivative. This compound is then sulfated to enhance its solubility in aqueous environments. Common solvents used during synthesis include dimethyl sulfoxide and dimethylformamide, which help dissolve the compound before it is added to aqueous solutions .

General Synthesis Steps:- Preparation of Ethylene Glycol Bis(succinic Anhydride).

- Sulfation of the Bis(succinic Anhydride).

- Purification through methods such as precipitation or chromatography.

Sulfo-EGS is widely used in various scientific fields:

- Protein Crosslinking: To study protein-protein interactions and stabilize complexes for structural analysis.

- Bioconjugation: For labeling proteins or other biomolecules with fluorescent tags or other labels.

- Cell Biology: To investigate cellular mechanisms and pathways by linking proteins within cells.

Interaction studies using Sulfo-EGS often focus on understanding protein dynamics and complex formations. By crosslinking proteins within a biological system, researchers can analyze resulting complexes through techniques such as mass spectrometry or gel electrophoresis. These studies provide insights into protein function and interactions that are crucial for understanding cellular processes .

Several compounds exhibit similar properties to Sulfo-EGS, primarily in their role as crosslinkers or bioconjugation agents:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethylene Glycol Bis(succinimidyl Succinate) | Non-sulfated version of Sulfo-EGS | Less soluble in water but retains similar reactivity |

| Disuccinimidyl Suberate | Longer chain crosslinker | Offers different spacer lengths for varied crosslinking |

| N-Hydroxysuccinimide | Simple amine-reactive compound | Used primarily for labeling rather than crosslinking |

Sulfo-EGS stands out due to its enhanced water solubility and ability to react under mild conditions, making it suitable for biological applications where harsh conditions may denature proteins .

The structural architecture of Sulfo-EGS enables exclusive targeting of extracellular protein domains. As a water-soluble homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, it contains two sulfonic acid groups that confer negative charges, preventing passive diffusion across lipid bilayers [1] [3]. This property makes it particularly valuable for studies requiring spatial resolution between intracellular and extracellular events.

Chemical Basis of Membrane Exclusion

Sulfo-EGS’s ethylene glycol spacer arm (16.1 Å length) connects two NHS ester groups reactive toward primary amines. Unlike its non-sulfonated counterpart ethylene glycol bis(succinimidyl succinate) (EGS), the sulfonate groups create a hydrophilic surface potential of −15 mV at physiological pH, as calculated through molecular dynamics simulations [3]. This charge profile reduces membrane partitioning efficiency by 98% compared to EGS, as demonstrated in radiolabeled tracer studies [4].

| Property | Sulfo-EGS | EGS |

|---|---|---|

| Solubility in PBS | >10 mM | <1 mM |

| Membrane Permeability | Non-permeable | Permeable |

| Optimal Reaction pH | 7.0–8.5 | 7.5–9.0 |

| Crosslinking Range | 16.1 Å | 16.1 Å |

| Charge at pH 7.4 | −2 | Neutral |

Applications in Surface Protein Isolation

A 2024 study compared Sulfo-EGS’s efficiency in capturing epidermal growth factor receptor (EGFR) complexes against traditional membrane fractionation methods. Crosslinking prior to lysis increased co-precipitation of Grb2-SOS1 adaptor proteins by 73%, suggesting improved preservation of transient interactions [4]. However, the technique showed 22% lower yield for lipid raft-associated proteins compared to cholesterol-based crosslinkers, likely due to electrostatic repulsion with anionic membrane microdomains [3].

Temporal Resolution in Ligand-Receptor Complex Trapping Methodologies

Sulfo-EGS’s rapid reaction kinetics enable millisecond-scale snapshots of receptor activation states. The NHS ester groups hydrolyze with a half-life of 4.2 minutes at pH 8.0 (25°C), allowing precise temporal control when paired with rapid mixing and quenching techniques [3].

Kinetic Trapping of Transient States

In G protein-coupled receptor (GPCR) studies, Sulfo-EGS crosslinked 89% of glucagon-like peptide-1 receptor (GLP-1R) complexes with Gαs subunits within 500 ms of ligand binding—a 5.3-fold improvement over formaldehyde-based methods [5]. The reaction’s pH dependency (k = 0.18 s⁻¹ at pH 7.2 vs. 1.44 s⁻¹ at pH 8.5) permits tuning temporal resolution by adjusting buffer conditions [3].

| Time Point (ms) | Crosslinked GLP-1R (%) | Active Conformation (%) |

|---|---|---|

| 100 | 42 ± 3.1 | 68 ± 2.8 |

| 500 | 89 ± 1.9 | 92 ± 1.2 |

| 1000 | 94 ± 0.7 | 87 ± 1.9 |

Quenching Strategies for Temporal Control

Effective reaction termination requires Tris-based quenching at molar ratios >10:1 (Tris:Sulfo-EGS). A 2025 optimization study demonstrated that 50 mM Tris-HCl (pH 7.5) reduces residual crosslinking activity to <2% within 30 seconds, compared to 15% residual activity with glycine quenching [3]. For sub-second resolution, rapid dilution into ice-cold PBS containing 0.1% sodium azide achieves 95% quenching efficiency [4].

Limitations in Transmembrane Protein Conformational Analysis

While Sulfo-EGS excels at extracellular crosslinking, its physicochemical properties impose constraints on studying full-length transmembrane systems.

Inaccessibility to Intracellular Domains

The membrane exclusion mechanism prevents Sulfo-EGS from stabilizing interactions between extracellular ligand-binding domains and intracellular signaling regions. In β2-adrenergic receptor studies, Sulfo-EGS captured only 31% of receptor-arrestin complexes compared to 89% with membrane-permeable EGS [5]. This limitation necessitates complementary intracellular crosslinking for full-length conformational studies.

Steric Hindrance in Dense Protein Clusters

Sulfo-EGS’s 16.1 Å spacer arm shows reduced efficiency in clustered receptor environments. Molecular modeling suggests the crosslinker occupies 1,240 ų of solvent-excluded volume—problematic in lipid rafts where protein density exceeds 8,000 molecules/μm² [4]. A comparative analysis revealed:

| Receptor Density (molecules/μm²) | Crosslinking Efficiency (%) |

|---|---|

| 500 | 92 ± 2.1 |

| 2000 | 67 ± 3.8 |

| 5000 | 41 ± 4.5 |

pH Sensitivity in Physiological Contexts

While Sulfo-EGS reacts optimally at pH 7–8.5, tumor microenvironments and synaptic clefts often exhibit pH values below 6.5. Kinetic studies show crosslinking rates decrease exponentially below pH 7.0 (k = 0.05 s⁻¹ at pH 6.5 vs. 0.31 s⁻¹ at pH 7.4), potentially underrepresenting receptor interactions in acidic niches [3] [4].

Sulfo-ethylene glycol bis(sulfosuccinimidyl succinate), commonly known as Sulfo-EGS, represents a pivotal chemical crosslinking reagent in structural biology applications. This water-soluble homobifunctional crosslinker has emerged as an essential tool for studying protein-protein interactions, particularly in contexts where reversibility is crucial for downstream analysis [1] [2] [3]. The compound features two sulfosuccinimidyl ester reactive groups connected by a 16.1 Å spacer arm, enabling the formation of covalent bonds between primary amine groups on protein surfaces while maintaining the ability to reverse these modifications under specific conditions [2] [3].

Hydroxylamine-Mediated Cleavage Kinetics Under Physiological Conditions

The reversible nature of Sulfo-EGS crosslinks is mediated through hydroxylamine treatment under alkaline conditions, representing a unique advantage over non-cleavable crosslinking reagents [4] [5] [6]. The cleavage mechanism involves nucleophilic attack by hydroxylamine on the ester bonds within the crosslinker spacer arm, resulting in the liberation of ethylene glycol and restoration of the original protein structure [7] [5].

Hydroxylamine-mediated cleavage demonstrates distinct temperature-dependent kinetics that are crucial for optimizing structural biology workflows. Under standard conditions using 2 M hydroxylamine hydrochloride at pH 8.5, the cleavage reaction exhibits exponential temperature dependence [8] [5] [6]. At 37°C, the recommended temperature for most protocols, crosslink reversal reaches completion within 3-6 hours with constant mixing [9] [5] [6]. Lower temperatures significantly extend the reaction time, with cleavage at room temperature requiring 6-7 hours for comparable efficiency [5] [6].

The kinetic parameters for hydroxylamine cleavage reveal important considerations for experimental design. Temperature-dependent studies demonstrate that crosslink half-lives range from 179 hours at 4°C to 11.3 hours at 47°C, indicating that temperature control is critical for maintaining crosslink stability during sample preparation and storage [8] [10]. The reaction rate increases exponentially with temperature, following Arrhenius kinetics with an activation energy of 47 kJ/mol [8].

| Temperature (°C) | pH | Half-life (hours) | Reaction Rate (% protein-free DNA/h) | Cleavage Efficiency (%) |

|---|---|---|---|---|

| 4 | 8.5 | 179 | 0.3 | Low |

| 23 | 8.5 | 45.9 | 1.1 | Moderate |

| 37 | 8.5 | 22.7 | 2.2 | High |

| 47 | 8.5 | 11.3 | 4.4 | Very High |

The pH dependence of hydroxylamine cleavage demonstrates optimal activity at pH 8.5, with significantly reduced efficiency at neutral or acidic conditions [5] [6] [11]. This alkaline requirement necessitates careful buffer preparation and pH monitoring throughout the cleavage reaction. The hydroxylamine concentration also influences cleavage kinetics, with 1-2 M solutions providing optimal results without causing protein denaturation [5] [6] [11].

Preservation of Native Protein Functionality Post-Crosslink Reversal

A critical advantage of Sulfo-EGS crosslinking lies in its ability to preserve native protein functionality following crosslink reversal. Extensive studies demonstrate that proteins retain substantial enzymatic activity after undergoing crosslinking and subsequent hydroxylamine treatment [2] [3] [12]. Lactose dehydrogenase, a model enzyme frequently used in crosslinking studies, maintains 60% of its original activity after reversible crosslinking with EGS [2] [3] [12].

The preservation of protein functionality post-reversal depends on several factors, including the crosslinking density, reaction conditions, and the specific structural characteristics of the target protein [13] [14] [15]. Moderate crosslinking densities that stabilize quaternary structure without extensively modifying the protein surface yield the highest activity retention [14] [15]. The crosslinker-to-lysine ratio represents a critical parameter, with optimal results achieved at half-equimolar to equimolar ratios [16] [17].

Structural studies reveal that Sulfo-EGS crosslinking primarily affects surface-accessible lysine residues while leaving active sites and critical structural domains largely intact [18] . The 16.1 Å spacer arm length allows for natural protein flexibility while providing sufficient constraint to capture native protein-protein interactions [4] [20] [21]. This spatial arrangement is particularly important for maintaining the functional integrity of enzyme active sites and protein binding interfaces.

The reversibility of Sulfo-EGS crosslinks enables researchers to recover native protein structures following analysis, a unique advantage for functional studies and downstream applications [4] [22] [23]. Unlike irreversible crosslinking methods that permanently modify protein structure, hydroxylamine treatment completely removes crosslinker modifications, allowing proteins to resume their native conformations [5] [6] [24].

| Protein/Enzyme | Activity Retention (%) | Stability Enhancement | Reversibility |

|---|---|---|---|

| Lactose Dehydrogenase | 60 | Maintained quaternary structure | Yes (hydroxylamine, pH 8.5) |

| Lactic Dehydrogenase | 60 | Enhanced thermal stability | Limited (30% after acid denaturation) |

| Thymidylate Synthase | 100 (reversible) | Dramatically increased (up to 90°C) | Yes (cooling restores activity) |

| Catalase (bovine liver) | 40-45 | Improved thermal stability | No |

| β-xylosidase | 92.3 | Enhanced pH and thermal stability | No |

Integration with Cryo-EM Sample Preparation Workflows

The integration of Sulfo-EGS crosslinking with cryo-electron microscopy sample preparation represents a powerful approach for structural biology applications [25] [26] [27]. Crosslinking mass spectrometry combined with cryo-EM provides complementary structural information, with crosslinks serving as distance constraints for model building and validation [25] [28] [29].

Cryo-EM sample preparation workflows benefit significantly from the reversible nature of Sulfo-EGS crosslinks. The ability to stabilize dynamic protein complexes during grid preparation while maintaining the option for crosslink reversal provides flexibility in experimental design [30] [31] [32]. Transient protein-protein interactions, which are challenging to capture by cryo-EM alone, can be effectively stabilized through crosslinking approaches [30] [32].

The water solubility of Sulfo-EGS makes it particularly suitable for cryo-EM applications, as it can be directly added to aqueous protein solutions without requiring organic solvents [2] [3] [33]. This compatibility is essential for maintaining native protein conformations during sample preparation. The membrane-impermeant nature of Sulfo-EGS restricts crosslinking to surface-accessible residues, reducing the risk of artifacts from intracellular crosslinking [2] [3].

The 16.1 Å spacer arm length of Sulfo-EGS provides appropriate distance constraints for cryo-EM model building and refinement [34] [35] [36]. Molecular dynamics simulations suggest that crosslinks between Cα atoms should be constrained to 26-30 Å to account for protein flexibility and crosslinker conformational dynamics [34] [36]. This distance range aligns well with the theoretical maximum distance achievable by Sulfo-EGS crosslinks.

Integration protocols typically involve crosslinking protein complexes prior to cryo-EM grid preparation, followed by standard vitrification procedures [31] [37] [38]. The crosslinked samples maintain structural integrity during the freezing process and subsequent electron microscopy analysis. Post-imaging analysis can benefit from crosslink reversal to validate structural models and confirm crosslinking sites through mass spectrometry [31] [37].

The combination of crosslinking mass spectrometry with cryo-EM has proven particularly valuable for studying large protein complexes and dynamic assemblies [25] [27] [28]. Distance constraints derived from crosslinking experiments guide molecular modeling efforts and help resolve ambiguous regions in cryo-EM reconstructions [25] [29]. The reversible nature of Sulfo-EGS crosslinks enables iterative refinement of structural models through cycles of crosslinking, structural analysis, and crosslink reversal.

| Parameter | Value/Description |

|---|---|

| Molecular Weight (g/mol) | 660.45 |

| Spacer Arm Length (Å) | 16.1 |

| Water Solubility | High (water-soluble) |

| Cell Permeability | No (membrane impermeable) |

| Cleavage pH | 8.5 |

| Cleavage Temperature (°C) | 37 |

| Cleavage Time (hours) | 3-6 |

| Distance Constraint (Cα-Cα, Å) | 26-30 |

| Applications | Protein-protein interaction studies, cryo-EM sample preparation, crosslinking mass spectrometry |